

Clopidogrel Related Compound C chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clopidogrel Related Compound C*

Cat. No.: *B7543444*

[Get Quote](#)

In-Depth Technical Guide: Clopidogrel Related Compound C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Clopidogrel Related Compound C**, a critical impurity in the manufacturing of the antiplatelet agent Clopidogrel. This document details its chemical structure, physicochemical properties, and established analytical methodologies for its identification and quantification. Experimental protocols for synthesis and analysis are provided, alongside a discussion of its known biological effects. This guide serves as an essential resource for researchers and professionals involved in the development, manufacturing, and quality control of Clopidogrel.

Introduction

Clopidogrel is a widely prescribed thienopyridine-class antiplatelet agent used to prevent blood clots in patients with a history of heart attack or stroke. The therapeutic efficacy of Clopidogrel is attributed to its (S)-enantiomer. During the synthesis of Clopidogrel, the formation of the (R)-enantiomer, designated as **Clopidogrel Related Compound C**, is a key concern. As a process-related impurity, its presence must be carefully monitored and controlled to ensure the

safety and efficacy of the final drug product. This guide provides an in-depth analysis of the chemical and physical properties of **Clopidogrel Related Compound C**.

Chemical Structure and Identification

Clopidogrel Related Compound C is the (R)-enantiomer of Clopidogrel. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Figure 1: Chemical structure of **Clopidogrel Related Compound C**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Synonyms	(R)-Clopidogrel, (-)-Clopidogrel, Clopidogrel Impurity C
CAS Number	120202-69-9 (free base) [1] , 120202-71-3 (hydrogen sulfate) [2]
Molecular Formula	C16H16CINO2S [1]
InChI Key	GKTWGGQPFXNFI-OAHLLOKOSA-N [1]
SMILES	COC(=O)--INVALID-LINK--N2CCC3=C(C2)C=CS3 [1]

Physicochemical Properties

A summary of the known physicochemical properties of **Clopidogrel Related Compound C** is provided in the table below.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	321.82 g/mol (free base)	[1]
419.90 g/mol (hydrogen sulfate)	[2]	
Appearance	White to off-white solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in methanol and acetonitrile	
pKa	Not available	
LogP	Not available	

Spectroscopic Data

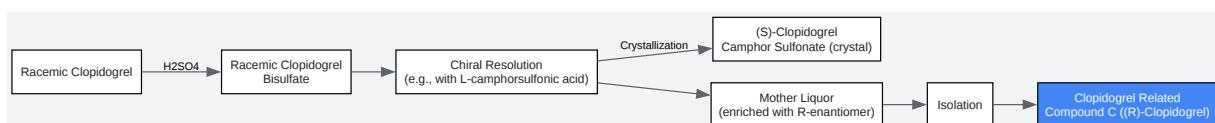
While comprehensive, dedicated spectra for **Clopidogrel Related Compound C** are not widely published, data can be inferred from analyses of Clopidogrel and its related substances. A Certificate of Analysis for a reference standard confirms that the ¹H-NMR and Mass spectra conform to the structure.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be very similar to that of (S)-Clopidogrel, with characteristic signals for the aromatic protons of the chlorophenyl ring, the thienopyridine ring system, the methylene protons, and the methyl ester group. The key difference will be the spatial orientation of the chiral center, which may lead to subtle shifts in a chiral environment.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to the ¹H NMR, the ¹³C NMR spectrum will closely resemble that of the (S)-enantiomer. Solid-state NMR has been used to differentiate between polymorphic forms of clopidogrel salts, showing distinct peaks in the aromatic region.
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1750 cm⁻¹), C-Cl

stretching, and vibrations associated with the aromatic and heterocyclic rings.

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure, showing characteristic losses of the methyl ester and other fragments.

Experimental Protocols


Synthesis

A common method for obtaining **Clopidogrel Related Compound C** involves the resolution of racemic Clopidogrel.

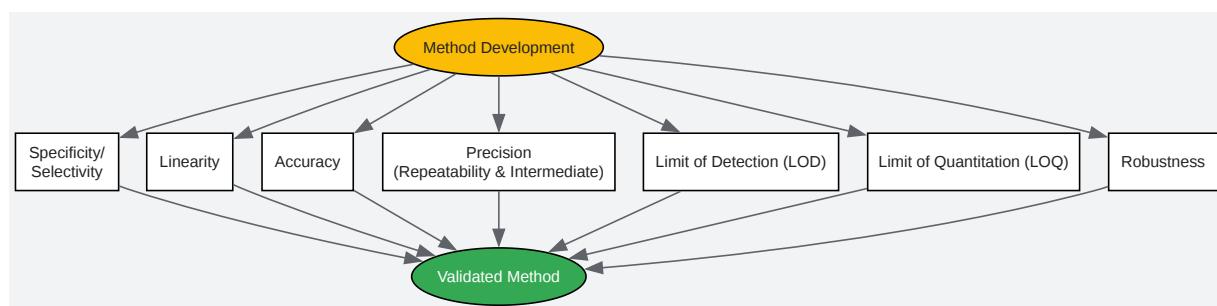
Protocol: Resolution of Racemic Clopidogrel

- Preparation of Racemic Clopidogrel Bisulfate: Racemic clopidogrel is synthesized and then converted to its bisulfate salt.[3]
- Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-camphorsulfonic acid. The (S)-enantiomer preferentially crystallizes as the camphor sulfonate salt.
- Isolation of (R)-enantiomer: The mother liquor, enriched with the (R)-enantiomer, is then treated to isolate **Clopidogrel Related Compound C**.[3]

Logical Flow of Synthesis and Resolution:

[Click to download full resolution via product page](#)

Figure 2: Synthesis and resolution workflow for obtaining **Clopidogrel Related Compound C**.


Analytical Methods

The primary analytical challenge is the separation and quantification of the (R)- and (S)-enantiomers of Clopidogrel. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common technique.

Protocol: Chiral HPLC Method for Enantiomeric Separation

- Column: A cellulose-based chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 μ m), is effective.[4][5]
- Mobile Phase: A mixture of methanol and water (e.g., 100:15 v/v) can be used for reversed-phase separation.[4][5] For normal-phase separation, a mobile phase of hexane and ethanol may be employed.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at 220 nm is suitable.[5]
- Retention Times: Under specific conditions, the (R)- and (S)-enantiomers will have distinct retention times, allowing for their separation and quantification. For example, one study reported retention times of 14.9 minutes for the (S)-enantiomer and 20.4 minutes for the (R)-enantiomer.[6]

Workflow for Analytical Method Validation:

[Click to download full resolution via product page](#)

Figure 3: Logical workflow for the validation of an analytical method for **Clopidogrel Related Compound C**.

Biological Activity and Significance

Clopidogrel Related Compound C is considered the biologically inactive enantiomer of Clopidogrel.^[7] It does not exhibit the antiplatelet aggregation activity that is characteristic of the (S)-enantiomer.^[7] The therapeutic effect of Clopidogrel is solely attributed to the (S)-form, which is a prodrug that is metabolized in the liver to its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.

While devoid of therapeutic activity, studies in animals have indicated that high doses of the (R)-enantiomer may be associated with convulsions.^[7] Therefore, controlling the level of **Clopidogrel Related Compound C** in the final drug product is crucial for safety. Regulatory bodies like the United States Pharmacopeia (USP) set strict limits for this impurity.

Metabolic Pathway of Clopidogrel (Illustrative):

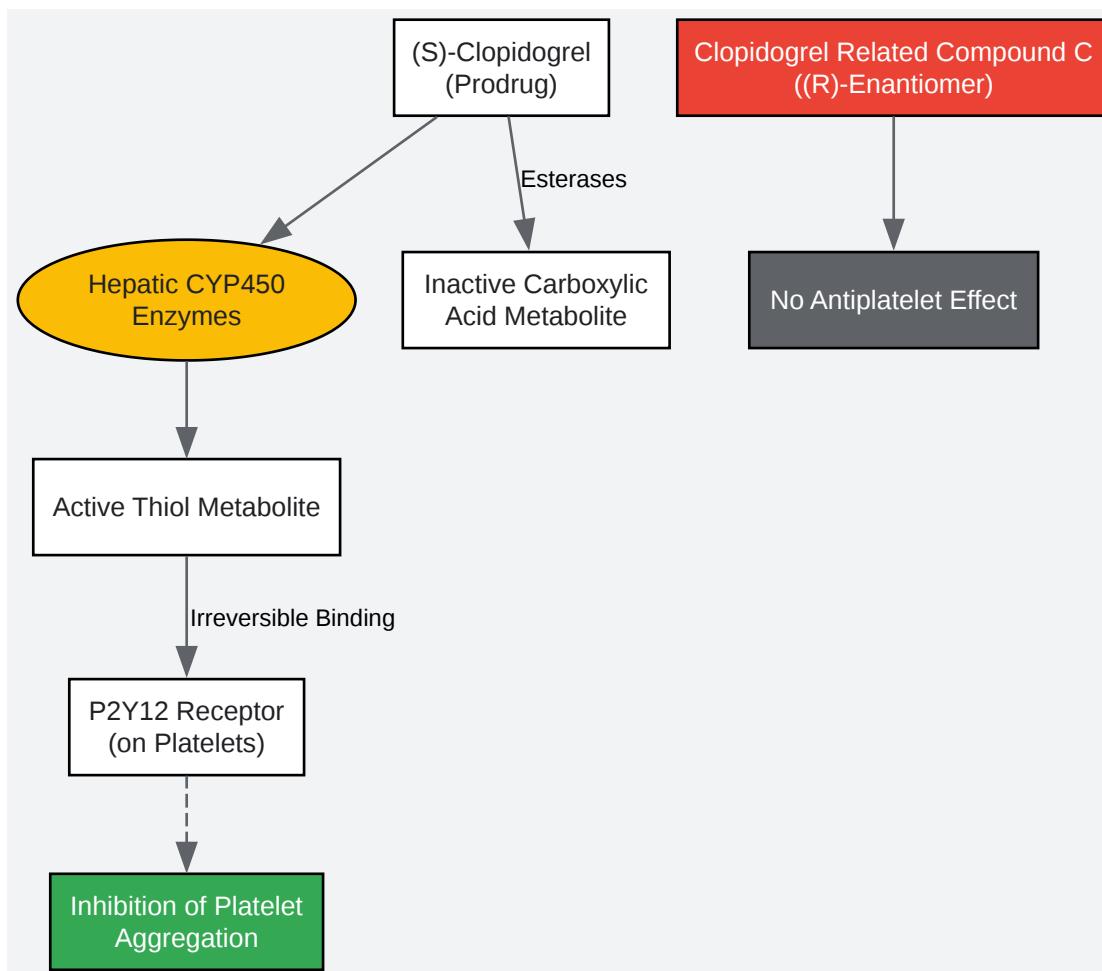

[Click to download full resolution via product page](#)

Figure 4: Simplified signaling pathway illustrating the differential activity of Clopidogrel enantiomers.

Conclusion

Clopidogrel Related Compound C, the (R)-enantiomer of Clopidogrel, is a critical process-related impurity that requires rigorous control during drug manufacturing. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and analytical methodologies. The provided experimental protocols and diagrams offer a practical resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of the characteristics and analysis of this compound is paramount for ensuring the quality, safety, and efficacy of Clopidogrel-based therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2008034912A2 - Process for the synthesis of clopidogrel and new forms of pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. Clopidogrel Related Compound C USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. derpharmacemica.com [derpharmacemica.com]
- 4. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Stability of an Extemporaneously Prepared Clopidogrel Bisulfate Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- To cite this document: BenchChem. [Clopidogrel Related Compound C chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7543444#clopidogrel-related-compound-c-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com